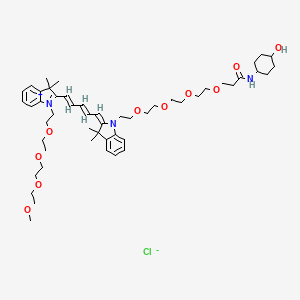

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5

Descripción

Propiedades

Fórmula molecular |

C51H76ClN3O10 |

|---|---|

Peso molecular |

926.6 g/mol |

Nombre IUPAC |

N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide chloride |

InChI |

InChI=1S/C51H75N3O10.ClH/c1-50(2)43-13-9-11-15-45(43)53(24-27-59-32-35-63-38-37-61-30-29-57-5)47(50)17-7-6-8-18-48-51(3,4)44-14-10-12-16-46(44)54(48)25-28-60-33-36-64-40-39-62-34-31-58-26-23-49(56)52-41-19-21-42(55)22-20-41;/h6-18,41-42,55H,19-40H2,1-5H3;1H |

Clave InChI |

JFQMYTOWRSXERF-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO, DMF, DCM, Water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5: A Fluorescent Chemical Probe for Targeted Protein Degradation

Abstract

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] The molecule N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 represents a sophisticated chemical tool designed to investigate and optimize the PROTAC mechanism. This guide provides a comprehensive technical overview of this molecule, dissecting its structural components, mechanism of action, and practical applications. We will detail its utility as a fluorescent probe in cell-based assays, providing field-tested protocols for its application in imaging, flow cytometry, and biochemical analysis, thereby empowering researchers in the development of novel therapeutics.

Deconstructing the Molecule: A Trifecta of Functionality

This compound is not a monolithic entity but a carefully designed conjugate of three distinct functional moieties, each playing a critical role in its overall function.[3] Understanding these components is key to appreciating its application.

-

The E3 Ligase Ligand: (4-hydroxycyclohexyl)amido The core of its biological activity lies in the 4-hydroxycyclohexyl group. This moiety is a well-characterized ligand for the von Hippel-Lindau (VHL) tumor suppressor protein, which functions as the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4][5][6][7] By binding to VHL, this component serves as the "anchor" that recruits the cellular degradation machinery.[8]

-

The Linker: Dual PEG4 Chains This molecule employs two tetraethylene glycol (PEG4) chains as linkers.[9][10] PEG linkers are frequently used in PROTAC design for several strategic reasons.[11][12] They impart hydrophilicity, which can significantly improve the solubility of often large and greasy PROTAC molecules.[10][13] Furthermore, the flexibility and defined length of the PEG chains are crucial for optimizing the orientation and stability of the ternary complex (Protein of Interest-PROTAC-E3 Ligase), a critical factor for efficient ubiquitination.[11][12]

-

The Reporter Tag: Cyanine 5 (Cy5) The Cy5 fluorophore is a bright, far-red fluorescent dye.[14] Its inclusion transforms the molecule from a simple chemical entity into a powerful probe. Cy5 is excited by light in the red region of the spectrum (typically ~649 nm) and emits in the far-red (~667 nm).[15][16][17] This spectral profile is highly advantageous for cell-based imaging, as cellular autofluorescence is minimal in this range, leading to a high signal-to-noise ratio.[14]

| Property | Value | Source |

| Molecular Formula | C51H76ClN3O10 | [3][18] |

| Molecular Weight | 926.62 g/mol | [3][18] |

| Fluorophore | Cyanine 5 (Cy5) | [18] |

| Excitation Max (Ex) | ~649 nm | [15][19][20] |

| Emission Max (Em) | ~667 nm | [15][19][20] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary application of this molecule is as a tool to study PROTAC-mediated protein degradation. While it lacks a "warhead" to bind a specific POI, it is an essential building block or control compound. When incorporated into a full PROTAC, the mechanism follows a catalytic cycle.[2]

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the Protein of Interest (via its warhead) and the VHL E3 ligase (via the hydroxycyclohexyl ligand), forming a transient ternary complex.[21][22]

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 enzyme to lysine residues on the surface of the POI.[2][4]

-

Polyubiquitination : A chain of ubiquitin molecules is built upon the POI.[4]

-

Proteasomal Recognition & Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][4]

-

Recycling : The PROTAC molecule is not degraded and is released to engage another POI and E3 ligase, enabling it to act catalytically.[2][23]

Figure 1: PROTAC-mediated ubiquitin-proteasome pathway.

Applications in Research & Drug Development

The Cy5 tag on this molecule unlocks a suite of fluorescence-based assays crucial for PROTAC development.

-

Cellular Uptake and Localization : Fluorescence microscopy can directly visualize the penetration of the molecule into live or fixed cells and its subsequent subcellular localization.

-

Binding and Target Engagement : Techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can quantify the binding affinity of the VHL ligand portion to its E3 ligase target.[21][24][25]

-

Ternary Complex Dynamics : When integrated into a full PROTAC, the fluorescent tag allows for sophisticated biophysical assays (e.g., NanoBRET) to monitor the kinetics of ternary complex formation in live cells.[22][25]

-

High-Throughput Screening : The fluorescence readout is amenable to plate-based assays, enabling high-throughput screening of PROTAC libraries for desired properties like cell permeability or degradation efficiency.[26][27]

Experimental Protocols

As a Senior Application Scientist, it is imperative to move from theory to practice. The following protocols are foundational for utilizing this fluorescent probe.

Protocol: Cellular Imaging of Probe Uptake

This protocol details the use of fluorescence microscopy to visualize the cellular uptake of the Cy5-tagged molecule.

Materials:

-

This compound

-

Cell line of interest (e.g., HEK293, HeLa) seeded on glass-bottom imaging dishes

-

Complete cell culture medium

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% Paraformaldehyde in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for DAPI and Cy5

Procedure:

-

Cell Seeding : Seed cells onto imaging dishes to achieve 60-70% confluency on the day of the experiment.

-

Compound Preparation : Prepare a stock solution of the Cy5 probe (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in complete culture medium to the desired final concentration (e.g., 100 nM - 1 µM).

-

Cell Treatment : Remove the medium from the cells and replace it with the medium containing the Cy5 probe. Include a vehicle-only control.

-

Incubation : Incubate the cells for a desired time period (e.g., 1, 4, or 16 hours) at 37°C in a CO2 incubator.

-

Cell Fixation :

-

Aspirate the treatment medium and wash the cells three times with PBS.

-

Add the 4% PFA solution and incubate for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Staining and Mounting :

-

Incubate cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Add a drop of mounting medium and cover with a coverslip.

-

-

Imaging : Visualize the cells using a fluorescence microscope. Capture images in the DAPI channel (blue, for nuclei) and the Cy5 channel (far-red, for the probe). Merge the channels to observe the subcellular localization of the probe relative to the nucleus.

Protocol: Flow Cytometry for Quantifying Cellular Uptake

Flow cytometry offers a high-throughput method to quantify the amount of probe taken up by a cell population.[26][28]

Materials:

-

Cell line of interest grown in suspension or adherent cells detached with a gentle enzyme (e.g., TrypLE)

-

This compound

-

Complete cell culture medium

-

Vehicle control (e.g., DMSO)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Cell Treatment : Treat cells in a multi-well plate with a range of concentrations of the Cy5 probe for a fixed time point (e.g., 4 hours). Include untreated and vehicle-only controls.

-

Cell Harvesting :

-

For suspension cells, transfer to FACS tubes.

-

For adherent cells, wash with PBS, detach, and resuspend in medium before transferring to FACS tubes.

-

-

Washing : Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in ice-cold FACS buffer. Repeat this wash step twice to remove any unbound probe.

-

Data Acquisition : Resuspend the final cell pellet in FACS buffer and analyze on the flow cytometer. Record the fluorescence intensity in the appropriate channel for Cy5 (e.g., APC or Alexa Fluor 647 channel).

-

Data Analysis : Gate on the live, single-cell population. Calculate the geometric mean fluorescence intensity (MFI) for each sample. A dose-dependent increase in MFI indicates cellular uptake of the probe.

Protocol: Western Blot for Validating Protein Degradation

When this molecule is part of a complete PROTAC, Western blotting is the gold-standard method for confirming the degradation of the target protein.[1][23]

Figure 2: Standard workflow for Western blot analysis.

Detailed Methodology:

-

Cell Treatment : Seed cells in 6-well plates. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours) or with a fixed concentration over multiple time points.[1]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[1][29]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[29]

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[30] Separate proteins by size on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour.[30]

-

Antibody Incubation :

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[29]

-

Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

-

-

Detection : Wash the membrane thoroughly. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[29]

-

Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. A decrease in the normalized signal in PROTAC-treated samples compared to the vehicle control indicates protein degradation.

Conclusion

This compound is a meticulously designed chemical tool that serves as a cornerstone for research in targeted protein degradation. By combining a potent E3 ligase ligand with optimized linkers and a far-red fluorescent reporter, it provides an invaluable resource for elucidating the complex pharmacology of PROTACs. The ability to directly visualize and quantify cellular uptake, coupled with its role as a key component in constructing functional degraders, makes this molecule indispensable for scientists and drug development professionals aiming to harness the therapeutic potential of TPD.

References

- Deep Red Fluorescent Rapid Labeling Kit (CY5) | MedChemExpress. (URL: )

- The Strategic Imperative of the PEG4 Linker in PROTAC Design: A Technical Guide - Benchchem. (URL: )

- Fluorescent Labelling with Cy5 | LifeTein Peptide Blog. (URL: [Link])

- The Role of PEG Linkers in PROTAC Efficacy: A Compar

- Cy5 Protein Labeling Kit, Fluorescent labeling of primary amino groups - 2BScientific. (URL: [Link])

- K839-5, EZLabel Protein Cy5 Labeling Kit. (URL: [Link])

- A Comparative Guide to Western Blot for Assessing Targeted Protein Degrad

- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degrad

- Application Notes and Protocols for Flow Cytometry Analysis of Protein Degradation with Thalidomide-5-PEG4-NH2 PROTACs - Benchchem. (URL: )

- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (URL: [Link])

- PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (URL: [Link])

- Application Notes and Protocols for Cellular Degradation Assays Using (R,S,S)-VH032-Me-glycine PROTACs - Benchchem. (URL: )

- von Hippel-Lindau - Society for Developmental Biology. (URL: [Link])

- IHC and flow cytometry quantifies BRD4 levels in surrogate tissues after ex-vivo and in-vivo dosing with a BRD4 degrading PROTAC - AACR Journals. (URL: [Link])

- Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex | PNAS. (URL: [Link])

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (URL: [Link])

- N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 - CD Bioparticles. (URL: [Link])

- PROTACs: proteolysis-targeting chimeras - BMG Labtech. (URL: [Link])

- Illustration explaining the mechanism of PROTAC in targeted protein degrad

- E3 ubiquitin ligase von Hippel-Lindau (VHL)

- Journey of von hippel-lindau (VHL)

- Proteolysis targeting chimera - Wikipedia. (URL: [Link])

- N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 - DC Chemicals. (URL: [Link])

- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad

- Linkers in PROTACs - Precise PEG. (URL: [Link])

- Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. (URL: [Link])

- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (URL: [Link])

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (URL: [Link])

- VHL ligands found in PROTACs. Linker attachment options are represented...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. This compound [cymitquimica.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. lifetein.com [lifetein.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 19. This compound | 2107273-72-1 [amp.chemicalbook.com]

- 20. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 21. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. ptglab.com [ptglab.com]

N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 structure

An In-depth Technical Guide to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 A Fluorescent Linker for Advanced Bioconjugation and PROTAC Development

Abstract

This compound is a highly specialized, heterobifunctional molecule designed for the cutting edge of chemical biology and therapeutic development. It integrates a far-red Cyanine5 (Cy5) fluorophore with a flexible, hydrophilic dual polyethylene glycol (PEG) linker system. This architecture provides an exceptional combination of aqueous solubility, biocompatibility, and sensitive fluorescent tracking. Primarily leveraged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a sophisticated building block that enables not only the linkage of two distinct biological ligands but also the subsequent visualization and quantitative analysis of the resulting conjugate. This guide provides an in-depth examination of its molecular structure, the scientific rationale behind its design, and detailed protocols for its application in PROTAC development and associated biophysical assays.

Part 1: Molecular Architecture and Physicochemical Properties

The functionality of this compound arises from the synergistic interplay of its distinct chemical moieties. Understanding this structure is key to exploiting its full potential.

Structural Analysis

The molecule can be deconstructed into three core components:

-

Cyanine5 (Cy5) Core: The fluorophore responsible for the molecule's optical properties. Cy5 is a bright and photostable dye that absorbs and emits in the far-red region of the spectrum, a critical feature for minimizing background autofluorescence in biological assays.[1][2][3]

-

Dual PEG4 Linkers: Two tetra-polyethylene glycol units provide a flexible, hydrophilic spacer. This PEGylation is crucial for enhancing the aqueous solubility of the often-hydrophobic Cy5 dye and any conjugated ligands.[4][5] The defined length of the PEG chains is instrumental in spanning the distance required for effective ternary complex formation in applications like PROTACs.

-

Central Linkage Group: A 4-hydroxycyclohexyl-1-amido group serves as a central scaffold. The cyclohexyl ring introduces a degree of conformational rigidity compared to a purely linear PEG chain, which can help maintain an optimal spatial orientation between conjugated moieties. The hydroxyl (-OH) group offers a potential site for hydrogen bonding or further derivatization, while the methoxy (-OCH₃) group on the opposing PEG chain provides a chemically inert terminus.

Caption: Conceptual workflow for fluorescent PROTAC synthesis.

Protocol: Synthesis of a Fluorescent PROTAC

This protocol describes a general method for conjugating amine-containing warhead and E3 ligase ligands to a carboxylic acid-terminated version of the Cy5 linker.

Self-Validation: Each step includes a validation checkpoint (e.g., TLC, LC-MS) to ensure the reaction has proceeded as expected before moving to the next, preventing the waste of valuable reagents.

-

Reagent Preparation:

-

Dissolve the amine-functionalized warhead ligand and the Cy5-linker-acid (1.0 eq) in anhydrous DMF or DMSO.

-

Prepare a solution of a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) in the same solvent.

-

-

First Conjugation (Warhead to Linker):

-

Add the coupling agent/base solution to the warhead/linker mixture dropwise while stirring at room temperature.

-

Allow the reaction to proceed for 2-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the intermediate product.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the Warhead-Linker-Cy5 intermediate using reverse-phase HPLC. The bright blue/purple color of the Cy5 tag allows for easy visual tracking of the correct fraction. [6]Lyophilize the pure fractions.

-

-

Second Conjugation (Intermediate to E3 Ligase Ligand):

-

This step assumes the E3 ligase ligand is being attached via a different functional group on the linker, or that the linker itself was heterobifunctional to begin with. The process mirrors the first conjugation, using appropriate coupling chemistry for the available functional groups.

-

Activate and react the purified Warhead-Linker-Cy5 intermediate with the E3 ligase ligand using the relevant chemical strategy.

-

Monitor the reaction to completion via LC-MS.

-

-

Final Purification and Characterization:

-

Perform a final purification of the complete PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) to verify the molecular weight and NMR spectroscopy to confirm the structure.

-

Part 3: Application Protocol: Fluorescence Polarization (FP) Assay

The intrinsic fluorescence of the Cy5 tag makes the resulting PROTAC an ideal probe for quantitative binding studies using Fluorescence Polarization (FP). FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. [7]A small, free-tumbling fluorescent PROTAC has low polarization, while the large, slow-tumbling PROTAC-target protein complex has high polarization.

Principle of FP for Binding Analysis

Caption: Binding event leads to a measurable increase in FP.

Detailed Step-by-Step Methodology

This protocol is designed for determining the binding affinity (Kd) of the fluorescent PROTAC to its target protein in a 384-well plate format. [8] Trustworthiness: The protocol includes essential controls (Pmin, Pmax) to establish a robust assay window, ensuring the reliability of the generated data.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Ensure all components are filtered.

-

Fluorescent PROTAC Solution: Prepare a 2X working solution of the fluorescent PROTAC in assay buffer. The final concentration should be low (e.g., 1-10 nM) and well below the expected Kd to avoid ligand depletion artifacts.

-

Target Protein Solution: Prepare a 2X serial dilution series of the target protein in assay buffer. The highest concentration should be at least 10-20 times the expected Kd.

-

-

Assay Plate Setup:

-

Use a low-volume, black, non-binding surface 384-well plate to minimize background and non-specific binding. [8] * Pmin Wells (Minimum Polarization): Add 10 µL of 2X fluorescent PROTAC solution and 10 µL of assay buffer (no protein).

-

Pmax Wells (Maximum Polarization): Add 10 µL of 2X fluorescent PROTAC solution and 10 µL of the highest concentration of the 2X target protein solution.

-

Titration Wells: Add 10 µL of 2X fluorescent PROTAC solution to each well. Then add 10 µL of each concentration from the 2X target protein serial dilution series.

-

Perform all additions in triplicate.

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Use a microplate reader equipped with FP capabilities.

-

Set the excitation and emission wavelengths appropriate for Cy5 (e.g., Ex: 630±10 nm, Em: 680±20 nm).

-

Calibrate the instrument's G-factor using a reference fluorophore if necessary. [7] * Measure the parallel and perpendicular fluorescence intensities to calculate the polarization value (in millipolarization units, mP).

-

-

Data Analysis:

-

Average the triplicate mP values for each protein concentration.

-

Plot the mP values against the logarithm of the target protein concentration.

-

Fit the resulting sigmoidal curve using a one-site binding model in a suitable software (e.g., GraphPad Prism, Origin) to determine the equilibrium dissociation constant (Kd).

-

Conclusion

This compound is more than a mere chemical reagent; it is an enabling technology for sophisticated drug discovery and chemical biology research. Its well-conceived structure provides a trifecta of benefits: the enhanced solubility and optimal spacing from its PEGylated backbone, the sensitive and biologically-friendly detection from its Cy5 fluorophore, and the structural integrity from its central cyclohexyl linker. For researchers developing advanced bioconjugates like PROTACs, this molecule streamlines synthesis, simplifies purification, and unlocks powerful analytical methodologies such as fluorescence microscopy and polarization assays, thereby accelerating the path from molecular design to functional validation.

References

- baseclick GmbH.

- BroadPharm. Deep Dive into Cy5 Applications: From Microscopy to Molecular Diagnostics.

- MedchemExpress.com. CY5 (Sulfo-Cyanine5) | Reactive Dye.

- Thermo Fisher Scientific. Cy5 Dye.

- Yusi Medicine.

- ResearchGate.

- BroadPharm. Cy5.

- NIH.

- CymitQuimica. N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- NIH. Data on the removal of peroxides from functionalized polyethylene glycol (PEG)

- ACS Publications.

- ResearchGate. Preparation of poly(ethylene glycol)ated (PEGylated) Cy5-PLA... | Download Scientific Diagram.

- CD Bioparticles. N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- BroadPharm. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3.

- ResearchGate. PEGylated Cyanine Dye Nanoparticles as Photothermal Agents for Mosquito and Cancer Cell Control | Request PDF.

- NIH.

- Benchchem. An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5.

- PubMed. PEGylated cyanine dye nanoparticles as photothermal agents for mosquito and cancer cell control.

- 安捷凯生物医药. N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- MDPI. Potential of Cyanine Derived Dyes in Photodynamic Therapy.

- MedChemExpress. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 | PROTAC Linker.

- crimsonpublishers.com.

- Immunomart. N'-(Biotin-PEG2-amido-PEG4)-Cy5.

- AdooQ BioScience. N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5||for research only.

- InvivoChem. N'-(PEG4-NHS ester)-Cy5 | PROTAC linker | CAS# 2107273-30-1.

- Supporting Information. Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.

- BroadPharm. Cy5-PEG4-acid.

- NIH. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.

- MDPI.

- ResearchGate.

Sources

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. nbinno.com [nbinno.com]

- 3. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

A Technical Guide to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5: A Fluorescent Linker for Advanced Bioconjugation

Introduction: Bridging Targeted Protein Degradation and Fluorescence

In the rapidly evolving landscape of chemical biology and drug discovery, the development of sophisticated molecular tools is paramount. N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is a novel heterobifunctional molecule engineered to meet the demands of advanced bioconjugation applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule uniquely integrates a fluorescent reporter (Cyanine-5), two polyethylene glycol (PEG4) spacers, and a functionalized cyclohexyl moiety. This design provides a versatile platform for researchers to not only construct complex bioconjugates but also to visualize and track them in biological systems.

The core utility of this compound lies in its role as a fluorescent PEG-based linker.[1][2] PROTACs, which function by coopting the cell's ubiquitin-proteasome system to selectively degrade target proteins, rely on the linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[4][][6] The nature of this linker is critical, influencing the PROTAC's solubility, cell permeability, and the efficacy of ternary complex formation.[4][7] By incorporating a Cy5 dye, this linker enables straightforward tracking and quantification, facilitating mechanistic studies and pharmacokinetic analysis. The dual PEG4 chains enhance aqueous solubility and biocompatibility, mitigating issues often encountered with hydrophobic molecules in biological assays.[8][9][] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed insights into its application.

Molecular Architecture and Functional Components

The structure of this compound is a testament to rational molecular design. Each component serves a distinct and critical function, contributing to the overall utility of the molecule.

Caption: Functional components of the molecule.

-

Cyanine-5 (Cy5) Fluorophore: This is a bright, far-red fluorescent dye. Its emission in the far-red spectrum is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[11]

-

Polyethylene Glycol (PEG4) Spacers: The two PEG4 linkers are composed of four repeating ethylene glycol units. These hydrophilic chains significantly enhance the aqueous solubility of the entire molecule, which is crucial for its use in biological buffers and in vivo applications.[8][9] They also provide flexibility, which can be essential for the proper orientation of the conjugated ligands in a PROTAC to facilitate the formation of a stable and effective ternary complex.[4][6]

-

4-Hydroxycyclohexyl-1-amido Moiety: This component introduces a degree of rigidity into the linker, which can be beneficial for optimizing the geometry of the ternary complex.[] The secondary hydroxyl (-OH) group on the cyclohexane ring serves as a potential point for further chemical modification or conjugation, allowing for the creation of more complex or multi-functional PROTACs.[12]

-

Methoxy-PEG4 Terminus: The methoxy cap on one of the PEG chains renders that end of the molecule inert, preventing unwanted cross-reactions and ensuring that conjugation occurs specifically through the other reactive functionalities.

Chemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2107273-72-1 | [1][2] |

| Molecular Formula | C₅₁H₇₆ClN₃O₁₀ | [1][2] |

| Molecular Weight | 926.62 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | ≥98% | [1][2] |

| Excitation Maximum (λex) | ~649 nm | [][13] |

| Emission Maximum (λem) | ~667 nm | [][13] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [14]* |

| Recommended Storage | -20°C, protected from light and moisture |

*Note: The molar extinction coefficient is based on the closely related analog N-(m-PEG4)-N'-(PEG4-acid)-Cy5. This value is provided as a robust estimate.

Solubility Profile

The inclusion of two PEG4 chains significantly influences the solubility of this molecule. While the core Cy5 dye has limited water solubility, the PEG linkers enhance its solubility in aqueous media.[] For practical use, stock solutions are typically prepared in organic solvents.

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Moderate Solubility: Dichloromethane (DCM)

-

Aqueous Solubility: The PEG spacers increase solubility in aqueous buffers like Phosphate-Buffered Saline (PBS), although for high concentrations, a small amount of an organic co-solvent like DMSO may be necessary.[]

Stability Considerations

The stability of the linker-dye conjugate is critical for the reproducibility of experiments and the in vivo efficacy of the resulting PROTAC.

-

pH Stability: The Cy5 dye is generally stable in a pH range of 4 to 10.[11][16] Extreme pH conditions, especially highly alkaline environments, can lead to the degradation of the cyanine structure.[16] The amide and ether bonds within the linker are stable across a wide physiological pH range.[17]

-

Temperature Stability: Synthetic dyes like Cy5 are more thermally stable than protein-based fluorophores. While prolonged exposure to high temperatures should be avoided, studies have shown that Cy5 conjugates can withstand heating to 100°C for short periods in PBS without significant loss of fluorescence.[18] For long-term storage, maintaining the compound at -20°C is recommended.

-

Photostability: Cy5 is known for its relatively good photostability compared to other fluorophores. However, like all fluorescent dyes, it is susceptible to photobleaching under intense or prolonged illumination. It is advisable to protect solutions from light during storage and experiments. The photostability of Cy5 can be enhanced by the direct or proximal conjugation of triplet-state quenchers like cyclooctatetraene (COT) or Trolox, a strategy that can be considered in demanding imaging applications.[19]

Applications in Research and Drug Development

The primary application of this compound is in the construction of fluorescently-tagged PROTACs. The ability to track the PROTAC allows for a deeper understanding of its biological activity.

Caption: Workflow for PROTAC synthesis and application.

Fluorescent PROTAC Synthesis

This molecule is designed for a modular and sequential synthesis of PROTACs. The differing functionalities at each end allow for controlled conjugation reactions. The primary amine of the 4-hydroxycyclohexyl-1-amido group can be coupled to a carboxyl-functionalized ligand (for either the target protein or the E3 ligase) using standard amide bond formation chemistry. The hydroxyl group provides a secondary point for conjugation, for instance, with a carboxyl-functionalized ligand via esterification or after activation.

Cellular Imaging and Mechanistic Studies

Once the fluorescent PROTAC is synthesized, it can be used to study its mechanism of action.

-

Cellular Uptake and Localization: Confocal microscopy can be used to visualize the entry of the PROTAC into live cells and its subcellular localization.[20][21][22] This helps to confirm cell permeability, a critical parameter for PROTAC efficacy.

-

Ternary Complex Formation: Advanced imaging techniques like Förster Resonance Energy Transfer (FRET) could potentially be employed to study the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) within the cell.

In Vitro and In Vivo Profiling

The fluorescent tag simplifies the analysis of PROTAC activity and distribution.

-

Quantification in Degradation Assays: The Cy5 fluorescence can be used for quantification in plate-based degradation assays, providing a high-throughput alternative to traditional Western blotting.

-

Biodistribution Studies: In animal models, the far-red fluorescence of Cy5 allows for whole-body imaging to determine the tissue distribution and accumulation of the PROTAC, providing valuable pharmacokinetic and pharmacodynamic (PK/PD) data.[23]

Experimental Protocols

The following protocols provide a framework for the utilization of this compound. These are generalized methods and may require optimization for specific ligands and cell types.

Protocol 1: Amide Bond Formation for PROTAC Synthesis

This protocol describes the coupling of a carboxyl-functionalized ligand to the primary amine of the linker.

Materials:

-

This compound

-

Carboxyl-functionalized ligand (e.g., for E3 ligase)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Activation of Carboxyl Group: Dissolve the carboxyl-functionalized ligand (1.0 eq) in anhydrous DMF. Add NHS (1.2 eq) and DCC (1.2 eq) or HATU (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours to form the active ester.

-

Coupling Reaction: In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq).

-

Add the activated ester solution from step 1 to the linker solution from step 2.

-

Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

-

Purification: Once the reaction is complete, purify the product by reverse-phase HPLC to obtain the fluorescently-labeled ligand-linker conjugate.

Protocol 2: Live-Cell Imaging of a Fluorescent PROTAC

This protocol outlines the general steps for visualizing the cellular uptake of a synthesized Cy5-labeled PROTAC.

Materials:

-

Synthesized Cy5-labeled PROTAC

-

Cell line of interest cultured on glass-bottom imaging dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

-

Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm) and emission filters for Cy5.

Procedure:

-

Stock Solution: Prepare a 1-10 mM stock solution of the Cy5-labeled PROTAC in sterile DMSO.

-

Working Solution: Immediately before use, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 0.1 - 5 µM, to be optimized).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the PROTAC working solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes to 4 hours). Protect the cells from light.

-

(Optional) Counterstaining: During the last 15 minutes of incubation, add a nuclear stain like Hoechst 33342 to the medium.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound PROTAC.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells immediately using a confocal microscope. Use the 633/640 nm laser line for Cy5 excitation and collect the emission between ~660-720 nm.

Conclusion

This compound represents a significant advancement in the toolkit for chemical biology and drug discovery. Its well-defined structure, combining the favorable properties of PEG linkers with the robust fluorescence of the Cy5 dye, provides a powerful solution for the synthesis and analysis of complex bioconjugates. This is particularly relevant for the development of PROTACs, where understanding the relationship between the linker, cellular uptake, and degradation efficacy is crucial. The insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile molecule, accelerating the development of novel therapeutics and deepening our understanding of cellular processes.

References

- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.

- AxisPharm. (2024).

- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- BenchChem. (2025). A Researcher's Guide to Polyethylene Glycol (PEG) Linker Stability in Biological Assays.

- PurePEG. (2025).

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

- CymitQuimica. (n.d.). N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- BOC Sciences. (n.d.).

- Bulatov, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1, 381–390.

- BenchChem. (2025). Application Notes: Synthesis of PROTACs Using the Boc-12-Ado-OH Linker.

- BenchChem. (2025). A Comparative Analysis of Polyethylene Glycol (PEG)

- BenchChem. (2025). Impact of pH on CY5-YNE fluorescence and stability.

- Volpatti, L. R., & Betenbaugh, M. J. (2012). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PLoS ONE, 7(5), e37622.

- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualiz

- BOC Sciences. (n.d.). PROTAC Linker.

- Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualiz

- Kim, S. E., & Hong, S. C. (2022). Two opposing effects of monovalent cations on the stability of i-motif structure. bioRxiv.

- Farnaby, W., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(23), 10754-10770.

- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).

- ResearchGate. (2015). Does anybody have experience with heat stability of fluorophores commonly used in flow cytometry?.

- Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (2020). ACS Medicinal Chemistry Letters.

- CD Bioparticles. (n.d.). N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- CymitQuimica. (n.d.). N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. (2020).

- In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2021). Polymers.

- Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (2013). American Journal of Environmental Sciences.

- PEG-coated and Gd-loaded fluorescent silica nanoparticles for targeted prostate cancer magnetic resonance imaging and fluorescence imaging. (2019).

- InvivoChem. (n.d.). N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characteriz

- BroadPharm. (n.d.). N-(m-PEG4)-N'-(PEG4-acid)-Cy5.

- The preparation of Cyclohexanone from Cyclohexanol. (2024). Chemistry LibreTexts.

- Prelab lecture Lab 4 Oxid

- Rasnik, I., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability.

- Cascade reaction from cyclohexanol to ɛ-carpolactone, involving an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO). (2023). Journal of Biotechnology.

- Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. (2024). ChemistryOpen.

Sources

- 1. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

- 2. This compound [cymitquimica.com]

- 3. This compound | cyanine labeled PEG analogue | CAS# this compound | 美国InvivoChem [invivochem.cn]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. purepeg.com [purepeg.com]

- 11. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 14. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5

Abstract

This technical guide provides a comprehensive analysis of the molecular characteristics of N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5, a sophisticated bifunctional linker incorporating a Cyanine 5 (Cy5) fluorophore. This molecule is of significant interest to researchers in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), where precise molecular architecture is paramount for efficacy. This document will dissect the molecule's constituent parts, calculate its molecular weight, and provide hypothetical protocols for its characterization, offering field-proven insights for its application.

Introduction: The Architectural Significance of Bifunctional Linkers

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the linker is not merely a passive spacer but an active contributor to the pharmacological properties of a molecule. This compound is a prime example of a meticulously designed linker that offers a combination of hydrophilicity, specific geometric constraints, and a fluorescent tag for analytical purposes. Its application is particularly relevant in the synthesis of PROTACs, where it can bridge a target protein ligand and an E3 ligase ligand, while the Cy5 moiety allows for tracking and quantification.[1]

The inclusion of polyethylene glycol (PEG) chains enhances the aqueous solubility of the entire construct, a critical factor for bioavailability and experimental handling. The 4-hydroxycyclohexyl-1-amido group introduces a degree of rigidity and a specific spatial orientation, which can be crucial for optimal ternary complex formation in PROTACs. Finally, the Cy5 fluorophore provides a powerful analytical handle for techniques such as fluorescence microscopy, flow cytometry, and in-gel visualization.[2]

Molecular Dissection and Physicochemical Properties

The molecule this compound is a complex assembly of three primary components: a methoxy-terminated PEG4 chain, a functionalized PEG4 chain bearing a 4-hydroxycyclohexylamide group, and a Cy5 fluorescent dye.

Component Analysis

-

m-PEG4 (methoxy-polyethylene glycol, 4 units): This component consists of four repeating ethylene glycol units with one terminus capped by a methyl ether. The PEG chain's primary role is to confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final molecule.

-

4-hydroxycyclohexyl-1-amido-PEG4: This moiety is a more complex linker component. It features another PEG4 chain, providing further hydrophilicity. The 4-hydroxycyclohexyl group introduces a non-linear, rigid element, which can influence the spatial arrangement of the linked molecules. The amide bond provides chemical stability. The terminal hydroxyl group offers a potential point for further chemical modification.

-

Cy5 (Cyanine 5): A far-red fluorescent dye.[2] Cy5 is characterized by its high extinction coefficient and good quantum yield, with excitation and emission maxima typically around 649 nm and 666 nm, respectively.[3] This makes it well-suited for biological applications where minimizing autofluorescence from endogenous molecules is critical.[4]

Molecular Weight Calculation

The total molecular weight of this compound is a summation of the molecular weights of its constituent parts, accounting for the loss of atoms during amide bond formation. The reported molecular weight for the entire molecule is 926.62 g/mol , with a molecular formula of C51H76ClN3O10 .[5]

The following table provides a breakdown of the molecular weights of the key components. Note that the exact molecular weight of the individual linker components as they exist within the final molecule can be deduced from the total molecular formula.

| Component | Molecular Formula (in situ) | Molecular Weight ( g/mol ) |

| m-PEG4 moiety | -C9H19O5 | ~207.24 |

| 4-hydroxycyclohexyl-1-amido-PEG4 moiety | -C15H28NO6 | ~330.39 |

| Cy5 core structure | C27H29N2+ | ~393.54 |

| Chloride Counter-ion | Cl- | 35.45 |

| Total Molecule | C51H76ClN3O10 | 926.62 [5] |

Note: The molecular weights of the moieties are approximated for illustrative purposes. The precise mass is derived from the overall molecular formula.

Structural Representation and Workflow

A clear understanding of the molecular architecture is crucial for predicting its behavior and designing experiments.

Molecular Assembly Diagram

The following diagram illustrates the connectivity of the different components within this compound.

Caption: Molecular components of the bifunctional linker.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of this molecule.

Caption: Workflow for physicochemical characterization.

Hypothetical Experimental Protocols

To ensure the identity, purity, and functionality of this compound, a series of analytical experiments are required.

Mass Spectrometry for Molecular Weight Verification

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is an essential technique to confirm the molecular weight of the synthesized molecule. It is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.

Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a positive ion mode to detect the protonated molecule [M+H]+. The expected m/z would be approximately 927.63.

-

Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the calculated molecular weight. The isotopic distribution pattern should also be consistent with the molecular formula C51H76ClN3O10.

HPLC for Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically employed for molecules of this nature.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute to a working concentration of 50-100 µg/mL with the mobile phase.

-

HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution system.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor the elution profile using a UV detector at the absorbance maximum of Cy5 (around 649 nm).

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Fluorescence Spectroscopy for Functional Confirmation

Rationale: This protocol verifies the functionality of the Cy5 fluorophore by measuring its characteristic excitation and emission spectra.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (in the nanomolar to low micromolar range) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 670 nm) and scan a range of excitation wavelengths (e.g., 550-660 nm) to find the excitation maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum (around 649 nm) and scan a range of emission wavelengths (e.g., 660-750 nm) to find the emission maximum.

-

Data Analysis: The resulting spectra should exhibit maxima consistent with the known properties of Cy5, confirming the integrity of the fluorophore.

Conclusion

This compound is a highly functionalized molecule with significant potential in the development of targeted therapeutics and chemical biology tools. Its well-defined structure, incorporating elements for solubility, specific conformation, and fluorescent tracking, makes it a valuable asset for researchers. The accurate determination of its molecular weight and the confirmation of its structural and functional integrity through the methodologies described herein are critical steps for its successful application.

References

- PubChem. m-PEG4-aldehyde. [Link]

- PubChem. mPEG4-Mal. [Link]

- Biopharma PEG. mPEG4-OH. [Link]

- PubChem. 4-[4-(4-Hydroxybutoxycarbonyl)cyclohexyl]cyclohexane-1-carboxylic acid. [Link]

- AxisPharm. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. [Link]

- PubChem. 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-oic acid. [Link]

- DC Chemicals. N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5. [Link]

- CD Bioparticles. N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5. [Link]

- InvivoChem. N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5. [Link]

Sources

An In-depth Technical Guide to N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5: A Fluorescent Linker for Advanced Bioconjugation

Introduction: Engineering Precision in Molecular Probes

In the landscape of modern drug discovery and molecular biology, the ability to precisely track, quantify, and understand the fate of biomolecules is paramount. This necessity has driven the development of sophisticated chemical tools that bridge the gap between biological function and analytical detection. N-(m-PEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 is one such advanced reagent, meticulously designed to offer a combination of hydrophilicity, specific reactivity, and sensitive fluorescent detection for a range of applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of this fluorescent linker, delving into its structural components, physicochemical properties, and practical applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of how to effectively leverage this tool in their experimental workflows.

Deconstructing the Molecule: A Trifecta of Functionality

The efficacy of this compound stems from the synergistic action of its three core components: the Cyanine5 (Cy5) fluorophore, the dual Polyethylene Glycol (PEG) spacers, and the unique 4-hydroxycyclohexyl-1-amido moiety.

-

Cyanine5 (Cy5) Fluorophore: A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent dye. Its excitation and emission maxima in the longer wavelength region of the spectrum are highly advantageous for biological applications. This is because cellular and tissue autofluorescence is significantly lower in the far-red and near-infrared (NIR) regions, leading to a superior signal-to-noise ratio in imaging experiments.[1][2]

-

Polyethylene Glycol (PEG) Linkers: The molecule incorporates two PEG4 (four repeating units of ethylene glycol) chains. PEGylation is a widely adopted strategy in bioconjugation for several key reasons.[3][4][5][6] The hydrophilic nature of the PEG chains enhances the aqueous solubility of the entire conjugate, which is crucial when working with hydrophobic drugs or proteins.[3][5][6] Furthermore, the flexible PEG spacers create a hydrated shell around the attached molecule, which can reduce non-specific binding to surfaces and other biomolecules, improve in vivo stability by shielding against enzymatic degradation, and increase hydrodynamic volume, potentially extending circulation half-life.[4][5][7] In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

-

4-hydroxycyclohexyl-1-amido Moiety: This less common linker component likely serves to impart conformational rigidity and a specific spatial orientation to the molecule. Unlike the highly flexible PEG chains, the cyclohexyl ring is a more rigid structure. This can be advantageous in PROTAC design, where precise positioning of the two binding ligands is essential for effective ternary complex formation and subsequent target degradation.[5] The hydroxyl group on this moiety also presents a potential site for further chemical modification or hydrogen bonding interactions.[8]

The following diagram illustrates the logical relationship between the core components of the molecule.

Caption: Functional components of the fluorescent linker.

Physicochemical and Spectroscopic Properties

A thorough understanding of the molecule's properties is essential for its successful application. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 2107273-72-1 | [9] |

| Molecular Formula | C₅₁H₇₆ClN₃O₁₀ | [9] |

| Molecular Weight | 926.62 g/mol | [9] |

| Appearance | Solid | [9] |

| Purity | ≥98% | [9] |

| Excitation Maximum (λex) | ~649 nm | [10][11][12] |

| Emission Maximum (λem) | ~667 nm | [10][11][12] |

| Solubility | Soluble in DMSO, DMF | Inferred from Cy5 and PEG properties |

| Storage Conditions | -20°C, protect from light | [10][12] |

Note: Spectroscopic properties can be influenced by the solvent and the local environment of the fluorophore upon conjugation.[13] It is always recommended to perform a spectroscopic characterization of the final conjugate.

Core Application: Fluorescent Labeling of PROTACs and Bioconjugates

The primary application of this compound is as a fluorescent building block in the synthesis of PROTACs.[9][14][15] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[6][16]

Incorporating a fluorescent tag like Cy5 into the PROTAC linker provides a powerful tool for:

-

Tracking Cellular Uptake and Distribution: Visualizing the localization of the PROTAC within cells using fluorescence microscopy.

-

Quantifying Target Engagement: Measuring the binding of the PROTAC to its target protein in vitro or in cells.

-

In Vivo Imaging: Monitoring the biodistribution and pharmacokinetics of the PROTAC in animal models.

The hydroxyl group on the cyclohexyl moiety serves as the reactive handle for conjugation to a target-binding ligand or an E3 ligase ligand, typically after activation or conversion to a more reactive functional group.

The following diagram outlines a generalized workflow for the synthesis and application of a fluorescently labeled PROTAC.

Caption: Generalized workflow for fluorescent PROTAC synthesis.

Experimental Protocol: A Representative Bioconjugation Strategy

While the specific synthetic route will depend on the chemistry of the binding ligands, the following protocol outlines a general strategy for conjugating this linker to a primary amine-containing molecule via activation of the terminal hydroxyl group. This protocol is based on established bioconjugation principles and should be optimized for each specific application.

Part 1: Activation of the Hydroxyl Group

The terminal hydroxyl group of the linker is not sufficiently reactive for direct conjugation. It must first be activated, for example, by converting it into a p-nitrophenyl carbonate, an NHS ester, or a mesylate, which can then react with a primary amine on the target molecule. Here, we describe activation to an NHS ester via a disuccinimidyl carbonate (DSC) reaction.

Materials:

-

This compound

-

Disuccinimidyl carbonate (DSC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Addition of Base: Add 1.5-2.0 molar equivalents of TEA or DIPEA to the solution. This will act as a base to deprotonate the hydroxyl group.

-

Activation: Add 1.2-1.5 molar equivalents of DSC to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, the activated linker can be purified by reverse-phase HPLC to remove excess reagents and byproducts. The product should be used immediately for the next step.

Part 2: Conjugation to an Amine-Containing Molecule

Materials:

-

Activated Cy5-linker (from Part 1)

-

Amine-containing molecule (e.g., a protein, peptide, or small molecule ligand)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0 or sodium bicarbonate buffer pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

-

Molecule Preparation: Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).

-

Conjugation Reaction: Add the activated Cy5-linker (dissolved in a minimal amount of DMF or DMSO) to the molecule solution. The molar ratio of linker to molecule will need to be optimized but a starting point of 10-20 fold molar excess of the linker is common for protein labeling.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 30-60 minutes at room temperature.

-

Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Part 3: Characterization of the Conjugate

It is critical to characterize the final conjugate to determine the degree of labeling (DOL) and confirm its integrity.

-

Spectrophotometry: Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the λmax of Cy5 (~649 nm). The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

-

Mass Spectrometry: For smaller molecules and peptides, mass spectrometry can confirm the covalent attachment of the linker and determine the exact mass of the conjugate.

Scientific Integrity and Best Practices

-

Fluorophore Stability: Cy5 is susceptible to photobleaching upon intense or prolonged light exposure. All steps involving the dye should be performed with protection from light. Additionally, Cy5 can be sensitive to environmental ozone, which can degrade the dye and reduce fluorescence.[17]

-

Reaction pH: The efficiency of the conjugation to primary amines is pH-dependent. A pH of 8.0-8.5 is generally optimal for the reaction with NHS esters. However, the stability of the target molecule at this pH must be considered.

-

Optimization: The described protocol is a general guideline. The optimal molar ratios, reaction times, and temperatures should be empirically determined for each specific conjugation reaction to achieve the desired degree of labeling while maintaining the biological activity of the target molecule.

-

Controls: Always include appropriate controls in your experiments, such as unlabeled molecules, to account for any effects of the labeling process on the molecule's function.

Conclusion

This compound represents a highly engineered chemical tool for advanced bioconjugation and fluorescence-based analysis. Its thoughtful design, which combines the favorable spectroscopic properties of Cy5 with the solubilizing and biocompatibility-enhancing features of PEG linkers and the conformational influence of a cyclohexyl moiety, makes it particularly well-suited for the development of sophisticated molecular probes like fluorescent PROTACs. By understanding the principles behind its design and following rigorous, optimized protocols, researchers can effectively harness the capabilities of this molecule to gain deeper insights into complex biological systems and accelerate the development of novel therapeutics.

References

- ACS Publications. (n.d.). Tailoring Kidney Transport of Organic Dyes with Low-Molecular-Weight PEGylation. Bioconjugate Chemistry.

- American Chemical Society. (2024, August 21). Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions. ACS Fall 2025.

- National Institutes of Health. (2023, February 25). Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo.

- ResearchGate. (n.d.). Dramatic improvement of Cy5 fluorescence stability as a result of ozone...

- ResearchGate. (n.d.). A) PEGylation reaction of Cy5, and reduction-oxidation cycle of Cy5-PEG...

- National Institutes of Health. (2020, November 27). Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells.

- National Institutes of Health. (n.d.). Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform.

- ResearchGate. (2025, July 21). Novel asymmetric Cy5 dyes: Synthesis, photostabilities and high sensitivity in protein fluorescence labeling | Request PDF.

- ResearchGate. (n.d.). Preparation of poly(ethylene glycol)ated (PEGylated) Cy5-PLA...

- ResearchGate. (n.d.). Macrophage uptake and stimulation of Cy5-labelled conjugates in vitro...

- National Institutes of Health. (2023, August 5). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care.

- Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- CD Bioparticles. (n.d.). N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- AJK Bio-Chem. (n.d.). N'-(4-Hydroxycyclohexyl-1-amido-PEG4)-Cy5.

- MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues.

- National Institutes of Health. (n.d.). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity.

- AxisPharm. (n.d.). N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9.

- SpringerLink. (2013, November 27). Bioconjugation Protocols.

- National Institutes of Health. (2023, December 29). Click chemistry in the development of PROTACs.

- PubChem. (n.d.). 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]

- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-(mPEG4)-N'-(4-hydroxycyclohexyl-1-amido-PEG4)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 9. This compound [cymitquimica.com]

- 10. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 11. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

- 12. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. anjiechem.com [anjiechem.com]

- 16. PROTAC Linkers | BroadPharm [broadpharm.com]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Fluorescent PROTAC Linkers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3][4] A PROTAC molecule is comprised of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive tether; it is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination.[][6] The strategic incorporation of fluorophores into the linker structure has emerged as a powerful tool, enabling real-time visualization of PROTAC distribution, target engagement, and the dynamics of protein degradation in living cells.[7][8] This guide provides an in-depth exploration of the design principles, synthetic strategies, and characterization techniques for creating fluorescent PROTAC linkers, offering field-proven insights for researchers in the vanguard of targeted protein degradation.

The Rationale for Fluorescent PROTACs: Illuminating the Path to Degradation

Traditional methods for measuring protein degradation, such as Western blotting, provide endpoint data from lysed cells, obscuring the dynamic nature of the process.[9] Fluorescently labeling PROTACs overcomes this limitation by transforming the degrader molecule into a theranostic agent—one that combines therapeutic action with diagnostic visualization.[7]

Key Advantages of Fluorescent Labeling:

-

Real-Time Monitoring: Researchers can directly observe the kinetics of protein degradation in live cells, providing a more accurate understanding of the PROTAC's mechanism and efficiency.[7][9][10]

-

Subcellular Localization: Imaging techniques can reveal where the PROTAC and its target protein accumulate within the cell, offering insights into compartmentalized degradation.

-

Target Engagement and Occupancy: Assays like fluorescence polarization can be used to measure the binding affinity and kinetics of the fluorescent PROTAC to its target protein in real-time.[11]

-

High-Throughput Screening: Fluorescence-based assays are highly amenable to high-throughput screening formats, accelerating the discovery and optimization of new degrader candidates.[8]

By integrating a fluorophore, a PROTAC is no longer a "black box" molecule. Its journey and its effect can be tracked, providing invaluable data for optimizing degrader design and predicting in vivo efficacy.

Core Principles of Fluorescent Linker Design

The synthesis of a fluorescent PROTAC linker is a multi-step process that begins with careful consideration of its constituent parts: the linker scaffold and the fluorophore.

The Linker Scaffold: More Than Just a Spacer

The linker itself is a crucial modulator of PROTAC activity. Its length, rigidity, and solubility directly impact the formation of a productive ternary complex.[][6]

-

Length and Flexibility: The linker must be long enough to span the distance between the POI and the E3 ligase but not so long that it introduces excessive conformational entropy, which can destabilize the ternary complex.[] The optimal length is system-dependent and must be determined empirically for each new POI-E3 ligase pair.[12]

-

Composition: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[12][]

-

PEG Linkers: Enhance aqueous solubility, a critical factor for cell permeability and favorable pharmacokinetics.[12]

-

Alkyl Chains: Provide more rigidity, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.

-

-

Attachment Points: The points at which the linker connects to the POI and E3 ligase ligands are critical. An inopportune connection can disrupt binding to either protein, rendering the PROTAC inactive.

Selecting the Right Fluorophore

The choice of fluorophore is dictated by the intended application, the instrumentation available, and the biological environment.

| Fluorophore Class | Common Examples | Excitation (nm) | Emission (nm) | Key Strengths | Considerations |

| Fluoresceins | FITC, FAM | ~495 | ~520 | High quantum yield, bright green emission | pH sensitive, moderate photostability |

| Rhodamines | TMR, ROX | ~550 | ~575 | Good photostability, bright orange-red emission | Can be prone to self-quenching at high concentrations |

| Cyanines | Cy3, Cy5, Cy7 | 550 - 750 | 570 - 780 | Narrow emission spectra, high molar absorptivity, available in far-red/NIR for deep tissue imaging | Can be less photostable than other classes |

| BODIPY Dyes | BODIPY FL, TMR, TR | ~500 - 650 | ~510 - 660 | High photostability, sharp emission peaks, insensitive to pH | Can be less soluble in aqueous media |

Causality in Selection: For live-cell imaging over extended periods, a photostable dye like BODIPY or a cyanine dye is preferable to fluorescein.[14] For in vivo studies, near-infrared (NIR) cyanine dyes (e.g., Cy7) are ideal because their longer wavelengths minimize autofluorescence from biological tissues.[14]

Synthetic Strategies and Methodologies